molecular formula C5H7N3S2 B7728668 N'-methyl-N-(1,3-thiazol-2-yl)carbamimidothioic acid

N'-methyl-N-(1,3-thiazol-2-yl)carbamimidothioic acid

Cat. No.: B7728668
M. Wt: 173.3 g/mol
InChI Key: ZAWPTHKVMMXVTH-UHFFFAOYSA-N
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Description

N’-methyl-N-(1,3-thiazol-2-yl)carbamimidothioic acid is a compound that contains a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N-(1,3-thiazol-2-yl)carbamimidothioic acid typically involves the reaction of thiazole derivatives with various reagents. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, and the compounds are characterized using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N-(1,3-thiazol-2-yl)carbamimidothioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups at the C-2 and C-5 positions .

Mechanism of Action

The mechanism of action of N’-methyl-N-(1,3-thiazol-2-yl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Properties

IUPAC Name

N'-methyl-N-(1,3-thiazol-2-yl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c1-6-4(9)8-5-7-2-3-10-5/h2-3H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWPTHKVMMXVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC1=NC=CS1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(NC1=NC=CS1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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